Natural Sources of Trichocereine in Trichocereus Species: An In-depth Technical Guide
Natural Sources of Trichocereine in Trichocereus Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine (B48288) alkaloid found within certain species of the Trichocereus (now often classified under Echinopsis) genus of cacti. It is the N,N-dimethylated analog of the more widely known psychedelic compound, mescaline. While an alkaloid of significant interest, comprehensive data on its natural occurrence, quantitative analysis, and biosynthesis has been historically sparse. This technical guide aims to consolidate the available scientific information on the natural sources of Trichocereine in Trichocereus species, providing a resource for researchers in phytochemistry, pharmacology, and drug development.
Quantitative Analysis of Trichocereine
Quantitative data on Trichocereine concentrations in Trichocereus species is limited, with most studies focusing on the total alkaloid content or the primary alkaloid, mescaline. The most significant source of quantitative information comes from early research on Trichocereus terscheckii.
A seminal study by Reti and Castrillón in 1951 reported the total alkaloid content of Trichocereus terscheckii to range from 0.25% to 1.2% of the plant's dry weight.[1] This study also noted a typical ratio of Trichocereine to mescaline of 5:1.[1] In some specimens with higher total alkaloid content, mescaline was reportedly absent, suggesting Trichocereine was the sole major alkaloid.[1] Another study determined the total alkaloid concentration in fresh tissue of T. terscheckii to be approximately 0.33 mg/g (wet weight) or 4.50 mg/g (dry weight).[2]
Based on these findings, an estimated concentration of Trichocereine in Trichocereus terscheckii can be calculated.
Table 1: Quantitative Data of Alkaloids in Trichocereus terscheckii
| Plant Material | Total Alkaloid Content (% of Dry Weight) | Trichocereine to Mescaline Ratio | Estimated Trichocereine Content (% of Dry Weight) | Plant Part Analyzed | Reference |
| Trichocereus terscheckii | 0.25% - 1.2% | ~ 5:1 | 0.21% - 1.0% | Whole plant | Reti & Castrillón, 1951[1] |
| Trichocereus terscheckii | 0.45% | Not Specified | Not Specified | Whole plant (dry) | Corio et al., 2013[2] |
Note: The estimated Trichocereine content is calculated based on the 5:1 ratio of Trichocereine to mescaline within the total alkaloid fraction. This is an approximation and may vary between individual plant specimens.
The 1951 study by Reti and Castrillón also provided valuable insights into the distribution of total alkaloids within different tissues of Trichocereus terscheckii, which has implications for the targeted extraction of Trichocereine.[1][3]
Table 2: Distribution of Total Alkaloids in Trichocereus terscheckii
| Plant Tissue | Percentage of Total Alkaloids |
| Inner Core (Parenchymal Tissues) | 45% |
| Green Outer Tissue (Epidermis) | 29% |
| Intermediate Tissue | 26% |
Experimental Protocols
Extraction of Alkaloids from Trichocereus Species
The following is a detailed protocol for the acid-base extraction of alkaloids from Trichocereus tissue, adapted from modern phytochemical procedures.[4][5]
Materials:
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Dried and powdered Trichocereus plant material
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Methanol (B129727) (MeOH)
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0.1 M Hydrochloric acid (HCl)
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Dichloromethane (B109758) (CH₂Cl₂)
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Sodium sulfate (B86663) (Na₂SO₄), anhydrous
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Rotary evaporator
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Separatory funnel
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pH indicator strips or pH meter
Procedure:
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Maceration: Weigh 10 g of dried, powdered Trichocereus tissue and place it in a flask. Add 100 mL of methanol and stir for 24 hours at room temperature.
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Filtration: Filter the methanolic extract through filter paper to remove the plant material.
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Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous extract remains.
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Acidification: Dissolve the extract in 50 mL of 0.1 M HCl. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.
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Defatting: Transfer the acidic solution to a separatory funnel and wash with 50 mL of dichloromethane to remove non-polar compounds. Discard the organic layer. Repeat this step twice.
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Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.
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Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution with 50 mL of dichloromethane. Collect the organic layer. Repeat the extraction twice more with fresh dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid extract.
Quantification of Trichocereine by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative GC-MS protocol for the analysis of phenethylamine alkaloids, which can be optimized for the quantification of Trichocereine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
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Carrier Gas: Helium at a constant flow rate of 1 mL/min
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Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Final hold: 5 minutes at 280°C
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
Quantification:
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Prepare a standard curve using a certified reference standard of Trichocereine.
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Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol) at a known concentration.
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Analyze the standards and samples by GC-MS.
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Quantify Trichocereine in the samples by comparing the peak area of the characteristic ion of Trichocereine with the standard curve. The mass spectrum of Trichocereine will show a molecular ion peak and characteristic fragmentation patterns that can be used for its identification.[2]
Biosynthesis of Trichocereine
The biosynthesis of Trichocereine begins with the amino acid L-tyrosine and proceeds through the well-established pathway for mescaline formation. The final step involves the N,N-dimethylation of mescaline. While the specific enzymes responsible for this final step in Trichocereus have not been definitively characterized, recent research in the related cactus Lophophora williamsii (peyote) has identified an N-methyltransferase with broad substrate specificity, capable of producing N-methylated phenethylamines.[4] This provides a strong model for the likely enzymatic activity in Trichocereus.
The proposed biosynthetic pathway is as follows:
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Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.
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Decarboxylation: L-DOPA is decarboxylated to dopamine.
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Series of Hydroxylations and O-Methylations: Dopamine undergoes a series of hydroxylation and O-methylation steps to form 3,4,5-trimethoxyphenethylamine (mescaline).
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N-Methylation: Mescaline is sequentially N-methylated to N-methylmescaline.
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N,N-Dimethylation: N-methylmescaline is further N-methylated to form N,N-dimethylmescaline (Trichocereine). This step is likely catalyzed by a phenethylamine N-methyltransferase.
Visualizations
References
- 1. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of alkaloid intermediates by gas chromatography-mass spectrometry. I. Potential mescaline precursors in Trichocereus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shaunlacob.com [shaunlacob.com]
